molecular formula C23H21N3O4 B11048213 N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide

N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide

Cat. No.: B11048213
M. Wt: 403.4 g/mol
InChI Key: HFKZPCJQYFXOIQ-UHFFFAOYSA-N
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Description

N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthoquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthoquinoline core, followed by the introduction of the morpholinoacetamide group. Key steps include:

    Formation of the Naphthoquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzoic acid derivatives and 1,4-naphthoquinone.

    Introduction of the Morpholinoacetamide Group: This step involves the reaction of the naphthoquinoline intermediate with morpholine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted morpholinoacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its quinoline core.

Mechanism of Action

The mechanism of action of N1-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the morpholinoacetamide group may interact with various enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone Derivatives: Compounds such as menadione and plumbagin share the naphthoquinone core.

    Quinoline Derivatives: Compounds like chloroquine and quinine have similar quinoline structures.

Uniqueness

N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide is unique due to the combination of the naphthoquinoline core with the morpholinoacetamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-16-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C23H21N3O4/c1-25-17-8-4-7-16-19(17)20(14-5-2-3-6-15(14)22(16)28)21(23(25)29)24-18(27)13-26-9-11-30-12-10-26/h2-8H,9-13H2,1H3,(H,24,27)

InChI Key

HFKZPCJQYFXOIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC(=O)CN4CCOCC4)C5=CC=CC=C5C3=O

Origin of Product

United States

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